molecular formula C10H13ClN2O2 B6207067 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride CAS No. 2703779-17-1

3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No. B6207067
CAS RN: 2703779-17-1
M. Wt: 228.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (3,3-DMIH) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of indole, a nitrogen-containing heterocyclic aromatic compound that is found in a variety of natural products and is known for its biological activity. 3,3-DMIH has been studied for its potential use in synthetic organic chemistry, as well as for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including indole derivatives, and has been used in the synthesis of a variety of novel indole derivatives with potential applications in medicinal chemistry. 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride has also been studied for its potential applications in the field of biochemistry and physiology. It has been used in the synthesis of a variety of indole derivatives with potential applications in the treatment of various diseases, including cancer, and has been studied for its potential applications in the field of drug delivery.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is not yet fully understood. However, it is believed that the compound is able to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It is thought that the compound is able to interact with these targets by forming covalent bonds with them, which can lead to a variety of biochemical and physiological changes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride have not yet been fully studied. However, it is believed that the compound is able to interact with a variety of biological targets, leading to a variety of biochemical and physiological changes. For example, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride has been studied for its potential use in the treatment of cancer, as it is believed to be able to interact with certain proteins involved in the growth and spread of cancer cells. In addition, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride has been studied for its potential use in the treatment of neurological disorders, as it is believed to be able to interact with certain proteins involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride in lab experiments include its low cost and availability, as well as its ease of synthesis. In addition, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are also some limitations associated with using 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride in lab experiments. For example, the compound is not soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

The potential applications of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride are still being explored. In the future, it is likely that the compound will continue to be studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. In addition, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride may be studied for its potential use in drug delivery applications, as well as for its potential use in the synthesis of novel indole derivatives with potential applications in medicinal chemistry. Finally, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride may be studied for its potential use in the synthesis of other indole derivatives with potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride can be synthesized in several different ways. The most common method is the nitration of 3,3-dimethylindole hydrochloride (3,3-DMI) with nitric acid and sulfuric acid. This reaction leads to the formation of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride and other byproducts, including dinitro-3,3-dimethylindole hydrochloride (DNDMIH). Other methods for synthesizing 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride include the nitration of 3,3-dimethylindole with nitric acid and acetic anhydride, as well as the nitration of 3,3-dimethylindole with nitric acid and acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride involves the condensation of 3,3-dimethyl-1-indanone with nitroethane followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "3,3-dimethyl-1-indanone", "nitroethane", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,3-dimethyl-1-indanone with nitroethane in the presence of acetic acid to form 3,3-dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one", "Step 2: Reduction of 3,3-dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one with sodium borohydride in ethanol to form 3,3-dimethyl-4-amino-2,3-dihydro-1H-inden-1-one", "Step 3: Cyclization of 3,3-dimethyl-4-amino-2,3-dihydro-1H-inden-1-one with hydrochloric acid to form 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride" ] }

CAS RN

2703779-17-1

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.